Cas no 2138397-88-1 (5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one)

5-Amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one is a specialized heterocyclic compound featuring a dihydropyridinone core with an amino and methyl substituent, along with a pent-4-en-1-yl side chain. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of the amino group enhances its potential for further functionalization, while the unsaturated side chain offers versatility in cross-coupling or cyclization reactions. Its well-defined molecular framework ensures consistent performance in targeted synthetic pathways. The compound is typically handled under controlled conditions due to its reactive nature, and its purity is critical for reproducibility in research and industrial processes.
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one structure
2138397-88-1 structure
Product name:5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one
CAS No:2138397-88-1
MF:C11H16N2O
Molecular Weight:192.257542610168
CID:6244244
PubChem ID:165479568

5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

    • 5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one
    • EN300-1110834
    • 2138397-88-1
    • インチ: 1S/C11H16N2O/c1-3-4-5-8-13-9(2)10(12)6-7-11(13)14/h3,6-7H,1,4-5,8,12H2,2H3
    • InChIKey: ZWAPXSMSAQKWPS-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(=C(C)N1CCCC=C)N

計算された属性

  • 精确分子量: 192.126263138g/mol
  • 同位素质量: 192.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 302
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.3Ų
  • XLogP3: 1.3

5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1110834-0.1g
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one
2138397-88-1 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1110834-1g
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one
2138397-88-1 95%
1g
$770.0 2023-10-27
Enamine
EN300-1110834-1.0g
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one
2138397-88-1
1g
$1100.0 2023-06-10
Enamine
EN300-1110834-5g
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one
2138397-88-1 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1110834-0.25g
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one
2138397-88-1 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1110834-0.5g
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one
2138397-88-1 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1110834-10.0g
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one
2138397-88-1
10g
$4729.0 2023-06-10
Enamine
EN300-1110834-0.05g
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one
2138397-88-1 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1110834-2.5g
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one
2138397-88-1 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1110834-5.0g
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one
2138397-88-1
5g
$3189.0 2023-06-10

5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one 関連文献

5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-oneに関する追加情報

Introduction to 5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one (CAS No. 2138397-88-1)

5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2138397-88-1, belongs to the dihydropyridine class of molecules, which are well-known for their diverse biological activities and pharmacological applications. The presence of multiple functional groups, including an amino group, a methyl group, and an alkene moiety, contributes to the compound's unique chemical properties and potential therapeutic relevance.

The synthesis and characterization of 5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one have been the subject of extensive studies due to its structural similarity to several bioactive molecules. Dihydropyridines are particularly recognized for their role in cardiovascular drugs, such as calcium channel blockers, which function by selectively blocking L-type calcium channels in cardiac and vascular smooth muscle cells. The structural features of this compound suggest that it may exhibit similar or even novel pharmacological effects, making it a promising candidate for further investigation.

In recent years, the development of new heterocyclic compounds has seen considerable progress, with dihydropyridines being among the most extensively studied classes. The incorporation of various substituents into the dihydropyridine core can significantly alter its biological activity, solubility, and metabolic stability. The specific arrangement of functional groups in 5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one positions it as a potential scaffold for designing novel therapeutic agents.

One of the most intriguing aspects of this compound is its potential application in drug discovery. The amino group at the 5-position and the pentenyl side chain at the 1-position introduce flexibility and reactivity that can be exploited for further chemical modifications. These modifications could lead to the development of derivatives with enhanced pharmacological properties, such as improved binding affinity to target proteins or enhanced bioavailability.

Recent research has highlighted the importance of understanding the structural determinants of biological activity in heterocyclic compounds. Computational studies have shown that subtle changes in the electronic distribution and steric environment can significantly impact a molecule's biological efficacy. The unique electronic properties of 5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one, arising from its conjugated system and functional groups, make it an ideal candidate for such studies.

The compound's potential applications extend beyond cardiovascular therapy. Preliminary studies suggest that dihydropyridine derivatives may have antimicrobial and anti-inflammatory properties. The presence of an amino group allows for interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. This opens up possibilities for developing novel therapeutics targeting chronic inflammatory diseases.

Furthermore, the pentenyl side chain at the 1-position introduces a lipophilic moiety that can enhance membrane permeability and improve oral bioavailability. This feature is particularly important in drug design, as it can significantly influence a drug's pharmacokinetic profile. Optimizing this aspect could lead to more effective drug candidates with reduced dosing requirements.

The synthesis of 5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization steps to form the dihydropyridine ring system. Advances in synthetic methodologies have enabled more efficient and scalable production processes for complex heterocyclic compounds like this one.

In conclusion,5-amino-6-methyl-pentenyl)-dihydropyridinone (CAS No. 213839788-1) represents a structurally fascinating molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for designing novel therapeutic agents with applications ranging from cardiovascular diseases to chronic inflammation. Further studies are warranted to fully elucidate its biological activity and explore its potential as a lead compound for drug development.

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